molecular formula C7H10N4O4 B3244786 methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate CAS No. 163527-46-6

methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Cat. No.: B3244786
CAS No.: 163527-46-6
M. Wt: 214.18 g/mol
InChI Key: SWCCGWPUAMEBFC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with butanoic acid derivatives under specific conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with molecular targets through its nitro and triazole functional groups. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of its use. The nitro group can participate in redox reactions, while the triazole ring can form stable complexes with metal ions or other molecules.

Comparison with Similar Compounds

Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate can be compared with similar compounds such as:

These compounds share the triazole ring and nitro group but differ in their overall structure and specific applications. This compound is unique due to its butanoate ester group, which influences its solubility and reactivity.

Properties

IUPAC Name

methyl 4-(3-nitro-1,2,4-triazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4/c1-15-6(12)3-2-4-10-5-8-7(9-10)11(13)14/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCCGWPUAMEBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C=NC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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